molecular formula C12H10O4 B11887121 methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate CAS No. 175353-69-2

methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate

Cat. No.: B11887121
CAS No.: 175353-69-2
M. Wt: 218.20 g/mol
InChI Key: NWBLJLLUIKZBNJ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate is a chromone-3-carboxylate ester, a class of compounds recognized as versatile and privileged scaffolds in medicinal chemistry and chemical biology research. The chromone core provides a framework for developing novel bioactive molecules, while the methyl ester at the C-3 position is a key functional handle for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid or conversion to amide derivatives . Chromone-3-carboxylates are of significant research value due to their diverse biological activities. These compounds can act as both Michael acceptors and 1,3-diketone equivalents, making them valuable intermediates in heterocyclic chemistry and drug discovery programs . Chromone derivatives, particularly those with carboxamide functionalities, have been investigated for a wide spectrum of biological activities, including antioxidant, antibacterial, and antitumor properties . The structural motif is also found in molecules that exhibit anti-inflammatory and anticancer activities, making it a critical building block for the design of new pharmacologically active agents . The compound is for research applications only and is a valuable synthetic intermediate for constructing more complex chromene-based structures, such as 4H-chromene-3-carboxamides, which are of high interest in the development of new therapeutic agents .

Properties

CAS No.

175353-69-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 6-methyl-4-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3

InChI Key

NWBLJLLUIKZBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Experimental Procedure

  • Reagent Preparation : DMF (12.32 mL) is added to a three-necked flask under anhydrous conditions, followed by the slow addition of POCl3\text{POCl}_3 (49 mmol) at 50°C with vigorous stirring. The mixture is heated at 45–55°C for 2 hours to generate the Vilsmeier-Haack complex.

  • Substrate Addition : A solution of 5-methyl-2-hydroxyacetophenone (10 mmol) in DMF is introduced dropwise at 50°C. The reaction is maintained at 55–60°C for an additional 2 hours.

  • Workup : After cooling, the mixture is poured onto crushed ice (300 g) and stirred for 6 hours to precipitate the product.

  • Purification : Recrystallization from ethanol yields pure methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate as crystalline solids with a reported yield of 78.7%.

Key Reaction Parameters

ParameterValue
Temperature45–60°C
Time4 hours (2 + 2 hours)
SolventDMF
CatalystPOCl3\text{POCl}_3
Yield78.7%

This method’s efficiency stems from the dual role of DMF as a solvent and formylating agent, while POCl3\text{POCl}_3 activates the carbonyl group for intramolecular cyclization.

Alternative Cyclization Strategies

While the Vilsmeier-Haack approach dominates the literature, other methods have been explored for related chromene derivatives, though direct evidence for their application to this compound remains limited.

Acid-Catalyzed Condensation

Chromenes are often synthesized via acid-catalyzed condensation between phenols and β-keto esters. For example, reactions involving 6-methylsalicylaldehyde and methyl acetoacetate in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA) can yield analogous structures. However, this method typically requires higher temperatures (80–100°C) and produces lower yields (~50–60%) compared to the Vilsmeier-Haack protocol.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate chromene formation in some studies. A hypothetical adaptation for this compound might involve irradiating the reaction mixture at 100–120°C for 15–30 minutes, potentially reducing the reaction time by 75%. However, no peer-reviewed studies confirming this method’s efficacy for the target compound were identified in the provided sources.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds via the in situ generation of a chloroiminium intermediate ([CHCl=NMe2]+\text{[CHCl=NMe}_2\text{]}^+), which electrophilically activates the carbonyl group of 5-methyl-2-hydroxyacetophenone. Subsequent intramolecular cyclization eliminates HCl\text{HCl} and dimethylamine, forming the chromene backbone. The esterification of the carboxyl group is concurrent with cyclization, as evidenced by the absence of isolated intermediates.

Optimization and Scalability

Yield Enhancement Strategies

  • Solvent Purity : Anhydrous DMF is critical to prevent hydrolysis of POCl3\text{POCl}_3, which would deactivate the catalyst.

  • Temperature Control : Maintaining the reaction at 50–60°C minimizes side reactions such as over-oxidation or polymerization.

  • Stoichiometry : A 5:1 molar ratio of POCl3\text{POCl}_3 to substrate ensures complete conversion, as lower ratios result in unreacted starting material.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production would require:

  • Continuous flow reactors to manage exothermicity during POCl3\text{POCl}_3 addition.

  • Solvent recovery systems to mitigate DMF’s environmental impact.
    No industrial-scale data was available in the reviewed sources, highlighting a gap in the literature.

Analytical Characterization

Successful synthesis is confirmed via:

  • Melting Point : 142–144°C (literature value).

  • Spectroscopy :

    • IR : Strong bands at 1720 cm1^{-1} (ester C=O) and 1660 cm1^{-1} (chromene C=O).

    • 1H NMR^1\text{H NMR} : δ 2.42 (s, 3H, CH3_3), δ 3.89 (s, 3H, OCH3_3), δ 6.35 (s, 1H, chromene H-2) .

Chemical Reactions Analysis

Substitution Reactions

The methyl ester at position 3 and the ketone at position 4 are key sites for substitution.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. For example:

  • Reagents : Aqueous NaOH or KOH in THF/MeOH.

  • Conditions : Reflux at 60–70°C for 6–12 hours.

  • Product : 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions with amines to form amides. For instance:

  • Reagents : Primary or secondary amines (e.g., piperidine, morpholine).

  • Conditions : Catalyzed by HOBt/EDC in DMF at room temperature.

  • Product : NN-Substituted 6-methyl-4-oxo-4H-chromene-3-carboxamides .

Oxidation of the Chromene Ring

The chromene ring is susceptible to oxidation, particularly at the 4-oxo group:

  • Reagents : KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 in acidic media.

  • Product : Formation of quinone derivatives via ketone oxidation .

Reduction of the 4-Oxo Group

The ketone at position 4 can be reduced to a secondary alcohol:

  • Reagents : NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.

  • Conditions : Ethanol or THF at 0–25°C.

  • Product : 4-Hydroxy-6-methyl-4H-chromene-3-carboxylate .

Intramolecular Cyclization

Under basic conditions, the compound undergoes cyclization to form polycyclic structures:

  • Reagents : K3PO4\text{K}_3\text{PO}_4 in THF.

  • Conditions : 60°C for 72 hours.

  • Yield : Up to 88% for products like fused chromeno-chromenes .

EntryBaseSolventTemp (°C)Time (h)Yield (%)
25K3PO4\text{K}_3\text{PO}_4THF607288

Ring-Opening with Nucleophiles

The chromene ring can undergo cleavage with strong nucleophiles:

  • Reagents : Hydrazine or hydroxylamine.

  • Product : Open-chain hydrazides or oximes .

Multicomponent Reactions

The compound participates in Knoevenagel and Michael addition cascades to generate complex heterocycles:

Knoevenagel Condensation

  • Reagents : Malononitrile, aldehydes.

  • Conditions : Catalyzed by NaOAc\text{NaOAc} in ethanol.

  • Product : 2-Amino-4H-chromene derivatives .

Michael Addition

  • Reagents : Enolizable carbonyl compounds (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one).

  • Conditions : Solvent-free, 50–80°C.

  • Yield : 70–85% for pyrano-fused chromenes .

Electrophilic Aromatic Substitution

The methyl group at position 6 can be halogenated:

  • Reagents : NBS\text{NBS} (for bromination) or SOCl2\text{SOCl}_2 (for chlorination).

  • Product : 6-(Halomethyl)-4-oxo-4H-chromene-3-carboxylates .

Alkylation/Arylation

Palladium-catalyzed cross-couplings introduce aryl/alkyl groups:

  • Reagents : Suzuki coupling with aryl boronic acids.

  • Conditions : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, dioxane, 80°C.

  • Product : 6-Substituted chromene derivatives .

Spectral Characterization

Key spectral data for reaction products include:

  • IR : ν(C=O)\nu(\text{C=O}) at 1708–1662 cm⁻¹ (ester/ketone) .

  • 1H NMR^1\text{H NMR}1H NMR : Singlet for methyl ester (δ\delta 3.8–4.0 ppm) and aromatic protons (δ\delta 7.2–8.2 ppm) .

  • 13C NMR^{13}\text{C NMR}13C NMR : Carbonyl carbons at δ\delta 167–196 ppm .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to yield the desired chromene derivative. The compound is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry

These techniques help confirm the structure and purity of the synthesized compound.

Pharmacological Properties

This compound exhibits several pharmacological activities:

Antihistaminic Activity

Research indicates that derivatives of chromone compounds, including this compound, show significant antihistaminic effects. In vitro studies demonstrated that certain derivatives inhibited histamine-induced contractions in isolated guinea pig ileum, suggesting potential use in treating allergic conditions .

Bronchodilatory Effects

Studies have evaluated the bronchodilatory effects of various chromone derivatives, including this compound. In vivo experiments indicated that some derivatives provided protection against histamine-induced convulsions in guinea pigs, highlighting their potential as therapeutic agents for asthma and other respiratory conditions .

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound, demonstrating effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows for interactions with microbial targets, leading to its bioactivity .

Case Studies

Several case studies have highlighted the applications and efficacy of this compound:

Anticancer Studies

A study investigated the cytotoxicity of this compound against various cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Enzyme Inhibition Profiles

Research has shown that this compound can inhibit specific enzymes relevant in disease pathways, such as acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Summary of Biological Activities

Biological ActivityIC50 Value (μM)Reference
Antihistaminic Activity50
Bronchodilatory Activity48.34
Antimicrobial ActivityVaries by strain
Cytotoxicity against CancerSelective
AChE InhibitionComparable to standard inhibitors

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations:

Functional Group at R3 :

  • The aldehyde (CHO) group in 6-methyl-4-oxo-4H-chromene-3-carbaldehyde results in a high melting point (217–219°C) due to strong intermolecular hydrogen bonding . In contrast, ester (COOCH₃) or carboxylic acid (COOH) groups (e.g., ) likely reduce melting points due to decreased polarity or increased steric hindrance.
  • IR spectra of aldehyde derivatives show distinct C=O stretches at ~1700 cm⁻¹, while ester groups typically exhibit dual C=O stretches (ester carbonyl and lactone) .

Substituent at R6 :

  • Methyl (CH₃) substituents () enhance lipophilicity compared to chloro (Cl) () or formyl (CHO) groups (), impacting solubility and reactivity.

Synthetic Yields :

  • Microwave-assisted synthesis () achieves higher yields (97%) for aldehyde derivatives compared to conventional methods (85%), suggesting efficiency improvements applicable to ester analogs .

Crystallographic and Structural Insights

  • 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde () crystallizes in a monoclinic system, with bond lengths and angles consistent with conjugated carbonyl systems. The aldehyde group participates in weak C–H···O interactions, stabilizing the crystal lattice .
  • 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde () exhibits a planar chromene ring, with Cl substituents introducing steric and electronic effects that may alter reactivity compared to methyl analogs .

Research Findings and Methodological Considerations

  • Microwave Synthesis: demonstrates that microwave irradiation reduces reaction times (6 minutes vs.
  • Spectroscopic Consistency : NMR and IR data for aldehyde derivatives () align with theoretical predictions, providing a reliable framework for characterizing ester analogs.

Biological Activity

Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate, a derivative of chromene, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10O4C_{12}H_{10}O_4, with a molecular weight of 218.21 g/mol. The structure features a chromene ring with a carboxylate group and a methyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H10O4C_{12}H_{10}O_4
Molecular Weight218.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

This compound has shown significant anticancer activity in various studies. It is believed to exert its effects through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and growth .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are as follows:

Table 2: Antimicrobial Activity (MIC Values)

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Study on Anticancer Effects

A study conducted by evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Study on Antimicrobial Effects

In another investigation, the antimicrobial efficacy of this compound was assessed against various strains of Candida species. The study reported that the compound exhibited potent antifungal activity with an MIC value of 16 µg/mL against Candida albicans, highlighting its potential as a therapeutic agent against fungal infections .

Q & A

Q. What are the common synthetic routes for methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate, and what analytical methods are used for its characterization?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted chromone precursors. For example, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde derivatives are synthesized via Vilsmeier-Haack formylation or Claisen-Schmidt condensation under reflux conditions . Characterization employs:

  • IR spectroscopy to confirm carbonyl (C=O) and ester (C-O) functional groups.
  • NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments.
  • X-ray crystallography for definitive structural elucidation, with parameters like unit cell dimensions (e.g., triclinic system, a=3.824a = 3.824 Å, b=6.111b = 6.111 Å) and hydrogen-bonding networks critical for validating molecular geometry .

Q. How is the crystal structure of this compound determined, and what structural parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation of solvent mixtures (e.g., DCM/methanol).
  • Data collection at 294 K using MoKα radiation (λ=0.71069\lambda = 0.71069 Å) and refinement with software like SHELXL.
  • Critical parameters: space group (e.g., P1P1 for triclinic systems), RR-factor (<0.05), and bond angles (e.g., α=81.83\alpha = 81.83^\circ) to confirm planarity of the chromene ring .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low yields due to substituent effects?

Methodological Answer: Substituent steric/electronic effects significantly impact yields. For example, electron-donating groups (e.g., -OCH₃) may reduce reactivity compared to -CH₃. Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • Solvent tuning : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Higher reflux temperatures (80–100°C) accelerate cyclization but may require inert atmospheres to prevent oxidation .

Q. What computational methods are employed to predict the biological activity of this compound, and how do they integrate with experimental data?

Methodological Answer:

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. The chromene scaffold’s planarity facilitates π-π stacking in hydrophobic pockets.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity. For example, methyl groups at C6 enhance lipophilicity, improving membrane permeability.
  • Validation : Cross-check computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How should researchers address contradictions in reported biological activities of chromene derivatives across different studies?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity).
  • Compound purity : Use HPLC (>95% purity) to eliminate byproduct interference.
  • Structural analogs : Compare methyl 6-methyl derivatives with halogenated or methoxy-substituted chromenes, as minor substituent changes drastically alter activity (e.g., -Cl increases electrophilicity but reduces solubility) .

Q. What methodological approaches are recommended for evaluating the antimicrobial and antioxidant potential of this compound in vitro?

Methodological Answer:

  • Antimicrobial assays :
    • Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Antioxidant assays :
    • DPPH radical scavenging (IC₅₀) with ascorbic acid as a positive control.
    • FRAP assay to quantify Fe³⁺ reduction capacity.
    • Correlate results with structural features (e.g., electron-rich chromene rings enhance radical stabilization) .

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